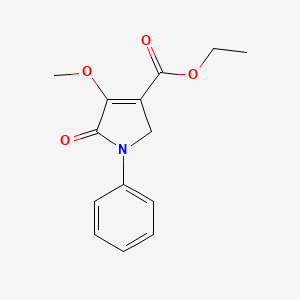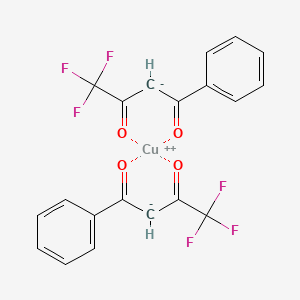
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione typically involves the reaction of copper(II) salts with 4,4,4-trifluoro-1-phenylbutane-1,3-dione. One common method is as follows:
Starting Materials: Copper(II) acetate monohydrate and 4,4,4-trifluoro-1-phenylbutane-1,3-dione.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Procedure: The copper(II) acetate monohydrate is dissolved in the solvent, and 4,4,4-trifluoro-1-phenylbutane-1,3-dione is added to the solution. The mixture is heated under reflux for several hours, during which the copper complex forms.
Isolation: The resulting product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper ion to a lower oxidation state.
Substitution: The ligand (4,4,4-trifluoro-1-phenylbutane-1,3-dione) can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
科学研究应用
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Medicine: Research is ongoing to explore its use in medicinal chemistry, including its potential as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
作用机制
The mechanism of action of copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Copper;4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with a methyl group on the phenyl ring.
Copper;4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione: Contains a thiophene ring instead of a phenyl ring.
Copper;4,4,4-trifluoro-1-(2-furyl)butane-1,3-dione: Contains a furan ring instead of a phenyl ring.
Uniqueness
Copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
属性
分子式 |
C20H12CuF6O4 |
|---|---|
分子量 |
493.8 g/mol |
IUPAC 名称 |
copper;4,4,4-trifluoro-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H6F3O2.Cu/c2*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h2*1-6H;/q2*-1;+2 |
InChI 键 |
CQMGHOODDNLIPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



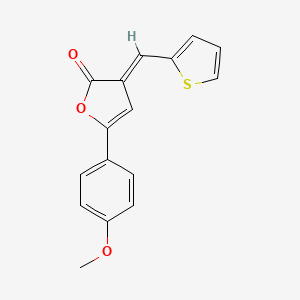
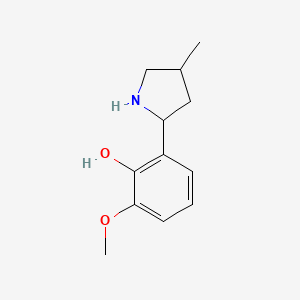

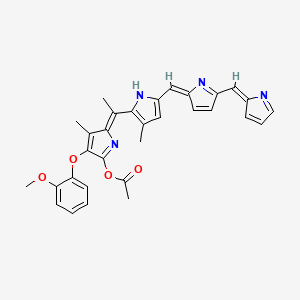

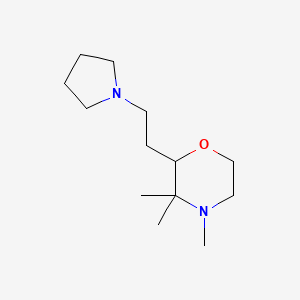
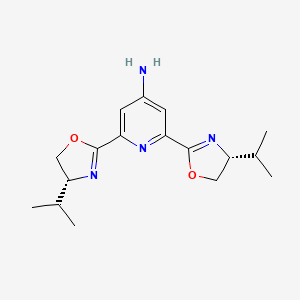
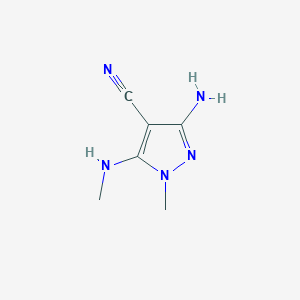
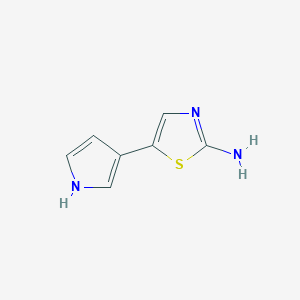
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
